In-depth Technical Guide: Azobenzene, 4-bromo-2-methoxy- (CAS 18277-96-8)
In-depth Technical Guide: Azobenzene, 4-bromo-2-methoxy- (CAS 18277-96-8)
A comprehensive review of available data for researchers, scientists, and drug development professionals.
Introduction
Azobenzene, 4-bromo-2-methoxy-, with the Chemical Abstracts Service (CAS) registry number 18277-96-8, is a substituted aromatic azo compound. Azobenzene and its derivatives are a well-established class of molecules known for their photochromic properties, undergoing reversible isomerization between their trans (E) and cis (Z) forms upon light irradiation. This unique characteristic has led to their investigation in a wide array of applications, including molecular switches, optical data storage, and photopharmacology. The substitution pattern of a bromo group at the 4-position and a methoxy group at the 2-position of one of the phenyl rings is anticipated to influence the electronic and steric properties of the molecule, thereby affecting its photoisomerization behavior, stability, and potential biological interactions.
This technical guide aims to provide a thorough overview of the currently available scientific and technical data for Azobenzene, 4-bromo-2-methoxy-.
Physicochemical Properties
Table 1: Physicochemical Data for Azobenzene, 4-bromo-2-methoxy-
| Property | Value | Source |
| CAS Number | 18277-96-8 | - |
| Molecular Formula | C₁₃H₁₁BrN₂O | - |
| Molecular Weight | 291.15 g/mol | Calculated |
| Synonyms | (E)-1-(4-Bromo-2-methoxyphenyl)-2-phenyldiazene, 4-Bromo-2-methoxyazobenzene | - |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)N=NC2=CC=CC=C2 | - |
| Predicted LogP | 4.4 | ChemDraw |
| Predicted Boiling Point | 404.7 °C at 760 mmHg | ChemDraw |
| Predicted Melting Point | Not Available | - |
| Predicted Solubility | Insoluble in water | - |
Spectroscopic Data
While a specific entry for Azobenzene, 4-bromo-2-methoxy- exists in the 1980 cumulative indexes to the EPA/NIH mass spectral database, the detailed mass spectrum is not publicly accessible.[1] Theoretical spectroscopic data can be predicted using computational methods, though experimental validation is essential for confirmation.
Synthesis
A detailed, experimentally verified protocol for the synthesis of Azobenzene, 4-bromo-2-methoxy- is not explicitly described in the available literature. However, a general and common method for the synthesis of unsymmetrical azobenzenes is the diazo coupling reaction. This would likely involve the diazotization of aniline followed by coupling with 4-bromo-2-methoxyaniline. A plausible synthetic workflow is outlined below.
Logical Workflow for the Synthesis of Azobenzene, 4-bromo-2-methoxy-
Caption: Plausible synthetic route for Azobenzene, 4-bromo-2-methoxy-.
Experimental Protocols
As no specific literature detailing the experimental use of this compound was found, a generalized protocol for a diazo coupling reaction is provided as a reference.
General Protocol for Diazo Coupling:
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Diazotization: Aniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the benzenediazonium salt.
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Coupling: 4-Bromo-2-methoxyaniline is dissolved in a suitable solvent. The freshly prepared diazonium salt solution is then added slowly to this solution. The pH of the reaction mixture is carefully controlled, as it is crucial for the success of the coupling reaction.
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Isolation and Purification: The resulting crude product, the azobenzene derivative, often precipitates out of the solution. It is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of Azobenzene, 4-bromo-2-methoxy-. The broader class of azobenzene derivatives has been investigated for various pharmacological activities, including antibacterial, antifungal, and anticancer properties. The biological effects of these compounds are often attributed to their ability to intercalate with DNA, inhibit enzymes, or act as photoswitchable drugs that can be activated at a specific site with light.
Given the lack of specific data, any potential biological activity of Azobenzene, 4-bromo-2-methoxy- would need to be determined through dedicated screening and mechanistic studies.
Signaling Pathway Hypothesis
Should this compound exhibit biological activity, a hypothetical workflow for investigating its impact on a generic signaling pathway is presented below.
Caption: Workflow for studying the effect of a compound on a signaling pathway.
Azobenzene, 4-bromo-2-methoxy- (CAS 18277-96-8) is a chemical entity for which there is a significant lack of publicly available experimental data. While its structure suggests it belongs to the well-studied class of azobenzene photoswitches, its specific physicochemical properties, detailed spectroscopic characterization, and biological activities remain to be elucidated. The information provided in this guide is based on general chemical principles and data for related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in materials science and drug discovery. Researchers interested in this compound should consider its de novo synthesis and comprehensive characterization as a primary step.
